
Veverimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.
Wissenschaftliche Forschungsanwendungen
Drug Interactions
Veverimer, an investigational drug for treating metabolic acidosis associated with chronic kidney disease (CKD), has limited potential for drug-drug interactions (DDIs) due to its non-systemic absorption. It primarily affects the gastrointestinal tract, with minimal binding to other drugs and a transient effect on gastric pH. Thus, veverimer poses a negligible risk of clinically significant DDIs (Shao et al., 2020).
Efficacy in Metabolic Acidosis
Veverimer has demonstrated efficacy in treating metabolic acidosis in CKD patients. In a study, 59% of patients treated with veverimer achieved significant improvements in serum bicarbonate levels, compared to 22% in the placebo group. This suggests veverimer's potential as an effective treatment for metabolic acidosis in CKD (Wesson et al., 2019).
Meta-Analysis of Efficacy and Safety
A meta-analysis encompassing three randomized controlled trials with 548 patients found that veverimer was associated with increased bicarbonate levels and improved physical function in CKD patients with metabolic acidosis. This analysis underscores veverimer's efficacy and safety for this condition (Liu et al., 2021).
Long-term Safety and Efficacy
In a long-term study, veverimer showed sustained efficacy in correcting metabolic acidosis and improving physical function in CKD patients. The treatment was well tolerated, with fewer discontinuations compared to placebo, highlighting its long-term safety and effectiveness (Wesson et al., 2019).
Mechanism of Action
Veverimer operates by selectively binding and removing hydrochloric acid from the gastrointestinal tract, leading to increased serum bicarbonate. It has a high binding capacity and specificity for chloride, demonstrating minimal interaction with other anions in the GI tract. This unique action mechanism positions veverimer as a novel treatment for metabolic acidosis in CKD patients (Klaerner et al., 2020).
Effect on Physical Function
A study focusing on diabetic CKD patients with metabolic acidosis showed that veverimer treatment led to significant improvements in serum bicarbonate and physical function. This indicates its potential benefits in enhancing the quality of life for this patient group (Mathur et al., 2021).
Eigenschaften
CAS-Nummer |
2099678-27-8 |
|---|---|
Produktname |
Veverimer |
Molekularformel |
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |
Molekulargewicht |
310.3101 |
IUPAC-Name |
1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



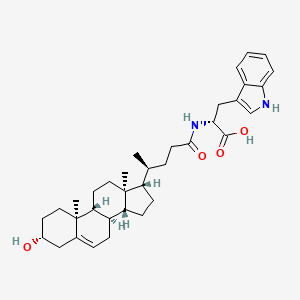
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)
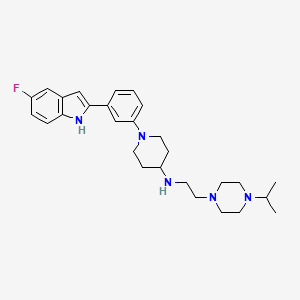
![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)
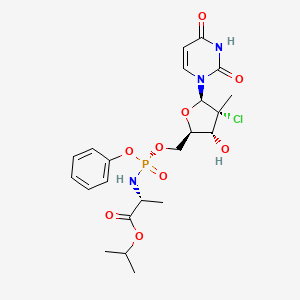
![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)
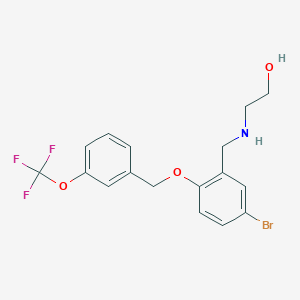
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
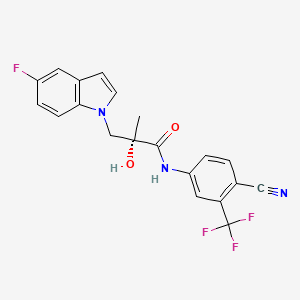
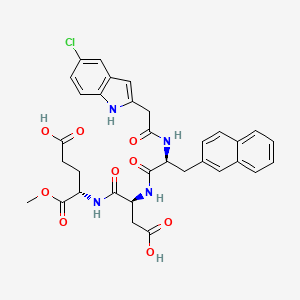
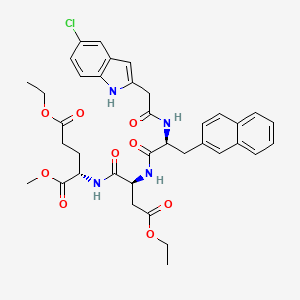
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)